Einecs 304-124-9

Description

Properties

CAS No. |

94237-27-1 |

|---|---|

Molecular Formula |

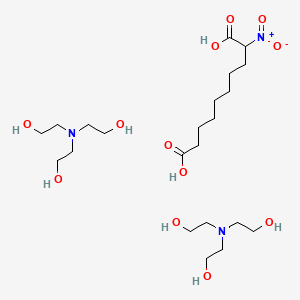

C22H47N3O12 |

Molecular Weight |

545.6 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrodecanedioic acid |

InChI |

InChI=1S/C10H17NO6.2C6H15NO3/c12-9(13)7-5-3-1-2-4-6-8(10(14)15)11(16)17;2*8-4-1-7(2-5-9)3-6-10/h8H,1-7H2,(H,12,13)(H,14,15);2*8-10H,1-6H2 |

InChI Key |

NXAAXHWVNONHFC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(C(=O)O)[N+](=O)[O-])CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Green Chemistry Paradigms

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis integrates the high selectivity of enzymatic transformations with the practicality of chemical conversions. This approach offers a powerful strategy for creating complex molecules like p-Anisic acid under mild conditions. nih.gov For instance, structured phosphatidylcholines incorporating anisic acid have been synthesized using a chemo-enzymatic approach, highlighting the potential of enzymes in constructing molecules with this valuable moiety. nih.gov

Laccase-based systems represent a promising avenue for the synthesis of related aromatic aldehydes, which are direct precursors to p-Anisic acid. The oxidation of p-anisyl alcohol to p-anisaldehyde can be efficiently achieved using immobilized laccase preparations in the presence of mediators. researchgate.net This enzymatic step can then be followed by a chemical oxidation to yield the final p-Anisic acid, showcasing a sequential chemo-enzymatic process. The integration of enzymatic steps offers unparalleled selectivity, often operating under mild, aqueous conditions, which aligns perfectly with green chemistry goals. smolecule.com

Catalytic Oxidation Processes in p-Anisic Acid Production

Catalytic oxidation offers a direct and efficient method for synthesizing p-Anisic acid from readily available precursors like p-methoxytoluene (p-cresyl methyl ether) and p-anisaldehyde. smolecule.comchemdad.com These processes often utilize transition metal catalysts to activate oxidants such as oxygen or peroxides, leading to high yields and selectivity.

Several catalytic systems have been reported for the oxidation of p-methoxytoluene. One method involves using a catalyst mixture of cobalt and manganese salts, such as CoBr₂·6H₂O and MnBr₂·4H₂O, in the presence of propionic acid or acetic acid with oxygen as the oxidant. researchgate.netchemicalbook.com The reaction conditions, including catalyst composition and reaction time, are crucial for optimizing the yield of p-Anisic acid. chemicalbook.com Another approach employs a homogeneous catalytic system with cobalt acetate (B1210297) tetrahydrate and manganese acetate tetrahydrate, co-promoted by tungstophosphoric acid and a bromine source. researchgate.net While effective, these methods can involve toxic heavy metals and require high temperatures and pressures. researchgate.net

More recent developments focus on greener catalytic systems. For example, the continuous catalytic oxidation of p-methyl anisole (B1667542) in a microchannel reactor has been shown to produce anisaldehyde with high selectivity, which can be further oxidized to anisic acid. google.com This method offers advantages such as rapid reaction times and improved safety. google.com

| Precursor | Catalyst System | Oxidant | Key Advantages |

| p-Methoxytoluene | CoBr₂/MnBr₂ | Oxygen/Air | High conversion |

| p-Methoxytoluene | Cobalt acetate/Manganese acetate | Oxygen/Air | Homogeneous catalysis |

| p-Anisaldehyde | Organic Clay | Microwave Irradiation | Solvent-free, mild conditions researchgate.net |

| p-Anisyl Alcohol | Immobilized Laccase | Oxygen/Air | High selectivity, green conditions researchgate.net |

Novel Synthetic Approaches and Reaction Optimization

Continuous innovation in synthetic chemistry has led to several novel methods for producing p-Anisic acid, focusing on reaction optimization to enhance efficiency and sustainability.

While the classic Williamson etherification is fundamental for forming ethers, modified versions can be adapted for synthesizing precursors to p-Anisic acid. A catalytic Williamson ether synthesis has been developed for producing alkyl aryl ethers at high temperatures (above 300 °C) in a homogeneous catalytic process. researchgate.net This method can be applied to synthesize p-methyl anisole, a key precursor for p-Anisic acid, with high selectivity (up to 99%). researchgate.net The process utilizes catalytic amounts of alkali metal benzoates and phenolates, converting methanol (B129727) and phenol (B47542) into anisole, which can then be functionalized and oxidized. researchgate.net

A significant advancement in green chemistry is the development of solvent-free reaction systems, often coupled with microwave irradiation to accelerate reaction rates. smolecule.com The oxidation of p-anisaldehyde to p-Anisic acid has been successfully demonstrated under solvent-free conditions using natural organic clays (B1170129) (red, white, and black) as catalysts. researchgate.net This method, assisted by microwave irradiation, provides good yields in a short time without the need for hazardous chemical oxidants or solvents, and simplifies the work-up process. researchgate.netsmolecule.com Similarly, grinding techniques, another solvent-free approach, have been used in Claisen-Schmidt condensations to produce chalcones, demonstrating the potential of mechanochemistry in green synthesis. scitepress.org

Anethole (B165797), a naturally occurring compound found in anise and fennel, is a traditional and renewable starting material for p-Anisic acid synthesis. hmdb.casmolecule.com The oxidation of anethole can be achieved using various oxidizing agents. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO₄). acs.orgacs.org To improve efficiency in aqueous systems, phase transfer catalysts like cetyltrimethylammonium bromide (CTAB) are often employed. smolecule.comgoogle.com The process involves the oxidation of anethole's propenyl side chain to yield p-Anisic acid. acs.orggoogle.com Another green approach utilizes ozone as the oxidant, followed by an oxidative work-up with hydrogen peroxide in an alkaline solution. google.comgoogle.com This method avoids the use of heavy metal oxidants and produces water as a byproduct. google.com

p-Anisaldehyde is a direct precursor that readily oxidizes to p-Anisic acid, even upon exposure to air. chemdad.comscentree.co Various synthetic methods focus on the efficient and clean oxidation of p-anisaldehyde. researchgate.net These include using organic clay catalysts with microwave irradiation, as mentioned earlier, and photochemical oxidation using visible light and a water-soluble photosensitizer. researchgate.netchemicalbook.com

| Precursor | Oxidizing System | Key Features |

| Anethole | Potassium Permanganate / CTAB | Utilizes a phase transfer catalyst for efficiency. smolecule.comgoogle.com |

| Anethole | Ozone / Hydrogen Peroxide | Green oxidant system; avoids heavy metals. google.comgoogle.com |

| p-Anisaldehyde | Organic Clay / Microwaves | Solvent-free, rapid, and mild conditions. researchgate.net |

| p-Anisaldehyde | Visible Light / Photosensitizer | Utilizes light energy for oxidation. chemicalbook.com |

Developing synthetic routes from renewable and readily available feedstocks is a cornerstone of green chemistry. A notable example is the synthesis of p-Anisic acid from methyl paraben. researchgate.netasianpubs.org This process involves the methylation of the phenolic hydroxyl group of methyl paraben, followed by the hydrolysis of the resulting methyl ester (methyl-4-methoxybenzoate) to yield p-Anisic acid. asianpubs.orgresearchgate.net

This methodology is reported to be cost-effective, avoids the use of transition metals, and allows for the recovery and recycling of solvents. researchgate.netasianpubs.org The process has been optimized for scale-up, demonstrating its industrial viability. researchgate.net The environmental impact, as measured by the E-factor (mass ratio of waste to desired product), was found to be low for each step. researchgate.netasianpubs.org This approach can also be extended to produce other p-alkoxybenzoic acids by using different alkylating agents. researchgate.netasianpubs.org

Two-Step Synthesis from Methyl Paraben: researchgate.netresearchgate.net

Methylation: Methyl paraben is treated with dimethyl sulphate in the presence of potassium carbonate in 2-butanone (B6335102) to form methyl-4-methoxybenzoate with a yield of 99.26%. researchgate.net

Hydrolysis: The intermediate ester is then hydrolyzed to produce p-Anisic acid with a yield of 99.67%. researchgate.net

This robust process is highlighted as a sustainable and industrially viable route due to the low cost of raw materials and the absence of hazardous heavy metal waste. asianpubs.org

Green Chemistry Metrics and Environmental Assessment of Synthetic Pathways

The environmental impact of synthesizing chemical compounds is a significant concern in modern chemistry. Green chemistry metrics provide a framework for quantifying the efficiency and environmental footprint of a synthetic route. For the production of 2-(2-butoxyethoxy)ethyl 6-propylpiperonyl ether (Einecs 304-124-9), also known as Piperonyl Butoxide, a critical evaluation of its synthesis through the lens of green chemistry is essential for sustainable industrial practices.

Atom Economy and E-Factor Analysis

Atom Economy

Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.

The primary industrial synthesis of Piperonyl Butoxide is a variation of the Williamson ether synthesis. This process typically involves the reaction of the sodium salt of 2-(2-butoxyethoxy)ethanol (B94605) with 5-(chloromethyl)-6-propyl-1,3-benzodioxole (B1204536) (the chloromethyl derivative of dihydrosafrole).

The balanced chemical equation for this synthesis is:

C₁₁H₁₃ClO₂ + C₈H₁₇NaO₃ → C₁₉H₃₀O₅ + NaCl

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 5-(chloromethyl)-6-propyl-1,3-benzodioxole | C₁₁H₁₃ClO₂ | 212.67 |

| Sodium 2-(2-butoxyethoxy)ethoxide | C₈H₁₇NaO₃ | 184.21 |

| Total Reactant Mass | 396.88 | |

| Piperonyl Butoxide (this compound) | C₁₉H₃₀O₅ | 338.44 |

| Sodium Chloride (Byproduct) | NaCl | 58.44 |

The atom economy is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (338.44 g/mol / 396.88 g/mol ) x 100 ≈ 85.27%

This calculation reveals that, theoretically, a significant portion of the reactant atoms are incorporated into the desired product. However, the formation of sodium chloride as a stoichiometric byproduct prevents the reaction from achieving 100% atom economy.

E-Factor Analysis

The E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process by considering the total amount of waste generated per kilogram of product. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a more environmentally friendly process. The E-Factor includes byproducts, unreacted starting materials, solvent losses, and any other process aids that are not part of the final product. While a precise E-Factor for the industrial production of this compound is proprietary information, a hypothetical analysis based on typical industrial processes can be illustrative.

Table 2: Hypothetical E-Factor Analysis for the Synthesis of this compound (per 1000 kg of product)

| Waste Stream | Mass (kg) | Comments |

| Stoichiometric Byproducts (NaCl) | 172.6 | Calculated from stoichiometry. |

| Unreacted Starting Materials | 50 | Assuming 95% conversion. |

| Solvent Losses | 300 | Includes losses during reaction, workup, and purification. |

| Process Water (from washing) | 1000 | Assumes aqueous workup to remove salts. |

| Total Waste | 1522.6 | |

| Product | 1000 | |

| E-Factor | 1.52 |

This hypothetical E-Factor of 1.52 suggests that for every kilogram of Piperonyl Butoxide produced, approximately 1.52 kilograms of waste are generated. The major contributors to this waste are the aqueous workup and solvent losses, highlighting key areas for process optimization from a green chemistry perspective.

Solvent Minimization and Recycling Strategies

Solvents are a major contributor to the environmental footprint of chemical manufacturing, often accounting for a significant portion of the total mass in a process and contributing to waste and volatile organic compound (VOC) emissions. Therefore, solvent minimization and recycling are critical for improving the green credentials of the synthesis of this compound.

Solvent Minimization

Several strategies can be employed to minimize solvent use in the synthesis of Piperonyl Butoxide:

Process Intensification: Utilizing technologies such as continuous flow reactors can significantly reduce the required solvent volume compared to traditional batch processing. The improved heat and mass transfer in flow reactors can lead to faster reaction times and higher conversions, further reducing the need for large solvent quantities.

Solventless Reactions: While challenging for the Williamson ether synthesis due to the nature of the reactants, research into solid-state or melt-phase reactions could potentially eliminate the need for a solvent altogether.

Recycling Strategies

Implementing robust solvent recycling protocols is crucial for reducing waste and improving the economic viability of the synthesis.

Distillation: The primary method for solvent recovery is distillation. Solvents used in the reaction and purification steps can be collected and purified by distillation for reuse in subsequent batches. The efficiency of the distillation process is key to minimizing solvent losses.

Membrane Separation: Advanced techniques like pervaporation and vapor permeation can be used to separate solvents from water or other impurities, offering an energy-efficient alternative to distillation in some cases.

Solvent Selection: The initial choice of solvent is critical. Opting for solvents with higher boiling points can reduce evaporative losses. Furthermore, selecting solvents that are easily separable from the reaction mixture and byproducts simplifies the recycling process. For instance, using a solvent in which the sodium chloride byproduct has low solubility could facilitate its removal by simple filtration, reducing the need for extensive aqueous workups.

Biosynthesis, Biotransformation, and Microbial Metabolic Pathways

Natural Occurrence and Biosynthetic Routes in Plants and Microorganisms

2,6-Dimethoxy-4-propylphenol (B1580997) is a naturally occurring phenolic compound. lookchem.com It has been identified in a variety of sources, including as a volatile flavor component in Bordeaux wines, liquid smoke, and certain fruits and spices. sigmaaldrich.com Its presence has also been noted in dried bonito fish, natural smoked flavors, cured pork, and smoked fatty fish. lookchem.comchemicalbook.com The compound is a derivative of syringol, characterized by two methoxy (B1213986) groups and a propyl group attached to the phenol (B47542) ring. lookchem.com

In the context of plant biology, 2,6-dimethoxy-4-propylphenol is recognized as a lignin-derived compound. biosynth.comnih.gov Lignin (B12514952), a complex polymer in plant cell walls, is synthesized from monolignols, including sinapyl alcohol. The biosynthesis of these monolignols occurs through the phenylpropanoid pathway. nih.gov While direct biosynthetic pathways in plants leading specifically to 2,6-dimethoxy-4-propylphenol are not extensively detailed in the provided results, its origin from S-lignin (syringyl lignin) is implied. researchgate.netresearchgate.net For instance, genetically engineered poplar with high S-lignin content yields a greater amount of 2,6-dimethoxy-4-propylphenol upon chemical conversion. researchgate.netgoogle.com It can also be synthesized from 4-allyl-2,6-dimethoxyphenol, a compound found in nutmeg, smoked pork belly, and red wine. researchgate.netchemdad.com

Microorganisms, particularly fungi, also play a role in the synthesis of related aromatic compounds. Fungi can produce hydroxylated and methoxylated aromatic compounds as part of their secondary metabolism. unl.pt

Microbial Degradation and Biotransformation Mechanisms

The breakdown of complex organic molecules like lignin and its derivatives is a critical ecological process largely driven by microorganisms. Fungi and bacteria have evolved sophisticated enzymatic machinery to degrade these recalcitrant compounds.

White-rot fungi, such as Phanerochaete chrysosporium, are particularly adept at degrading lignin and its aromatic constituents. researchgate.netresearchgate.net These fungi secrete a suite of extracellular enzymes, including lignin peroxidases, manganese peroxidases, and laccases, which initiate the depolymerization of lignin. researchgate.netmdpi.com The resulting low-molecular-weight aromatic compounds, including methoxyphenols, are then further metabolized.

Fungal degradation of aromatic structures involves enzymes like aryl alcohol oxidases (AAOs). unl.pt These enzymes are involved in the oxidation of aromatic alcohols to their corresponding aldehydes, a process that generates hydrogen peroxide (H₂O₂). uni-duesseldorf.denih.govcsic.es This H₂O₂ is then utilized by ligninolytic peroxidases to further break down lignin. nih.govcsic.es AAOs can act on a variety of lignin-derived compounds and aromatic fungal metabolites. csic.esasm.org The degradation process can also involve intracellular enzymes that further process the breakdown products. unl.pt

Bacteria also contribute significantly to the degradation of lignin-derived aromatic compounds. researchgate.net Genera such as Pseudomonas, Rhodococcus, and Bacillus have been identified as capable of metabolizing these molecules. researchgate.netnih.govnih.gov For example, Pseudomonas putida is considered a promising candidate for lignin valorization due to its robust metabolism and tolerance to toxic aromatic compounds. researchgate.net

Bacterial degradation pathways often involve the initial conversion of aromatic compounds into central intermediates like catechols. This frequently requires the demethylation of methoxylated aromatics, a key and often rate-limiting step. researchgate.net The genetic determinants for these pathways are often clustered in operons. For instance, genes encoding for enzymes involved in the degradation of organophosphorus pesticides, another class of complex organic molecules, have been identified in several bacterial strains, including Brevundimonas faecalis and Alcaligenes faecalis. nih.gov While specific gene clusters for 2,6-dimethoxy-4-propylphenol degradation are not explicitly detailed, the general principles of bacterial catabolism of aromatic compounds apply.

Enzymatic Systems Involved in Bioconversion of Aromatic Substrates

The bioconversion of aromatic compounds like 2,6-dimethoxy-4-propylphenol is mediated by specific classes of enzymes.

Cytochrome P450 monooxygenases (P450s) are a versatile superfamily of enzymes that play a crucial role in the metabolism of a wide array of compounds, including the O-demethylation of lignin-derived aromatics. nih.govresearchgate.net This O-demethylation is a critical step in breaking down methoxylated aromatic compounds, making them more amenable to subsequent ring cleavage. researchgate.net

For example, a P450 system from Rhodococcus jostii RHA1, consisting of the P450 PbdA and its reductase PbdB, has been shown to efficiently O-demethylate para-methoxylated benzoates. nih.govresearchgate.net Another P450 system, GcoAB from Amycolatopsis sp., is known for its ability to demethylate guaiacol (B22219) and other related aromatic compounds. acs.orgwikipedia.org Structural and functional studies of these enzymes are providing insights into their substrate specificity and catalytic mechanisms, paving the way for engineering more efficient biocatalysts for lignin valorization. researchgate.netacs.org

Aryl alcohol oxidases (AAOs) are flavoenzymes secreted by wood-decaying fungi that participate in lignin degradation. uni-duesseldorf.de They catalyze the oxidation of primary aromatic alcohols to aldehydes, with the concurrent reduction of molecular oxygen to hydrogen peroxide. uni-duesseldorf.denih.gov This production of H₂O₂ is essential for the activity of lignin-degrading peroxidases. unl.ptnih.gov

AAOs from various fungi, including species of Pleurotus and Bjerkandera, have been characterized. asm.org These enzymes exhibit broad substrate specificity, acting on a range of aromatic and aliphatic alcohols. uni-duesseldorf.deasm.org Research has focused on understanding their catalytic mechanism, which involves a concerted hydride and proton transfer. csic.es The biotechnological potential of AAOs is also being explored, for instance, in the production of flavor and fragrance compounds. uni-duesseldorf.de

Characterization of Aldehyde Dehydrogenases

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in the biosynthesis and degradation of various aldehydes, including 3,4-Dihydroxybenzaldehyde (B13553). They catalyze the oxidation of an aldehyde to its corresponding carboxylic acid, using cofactors such as NAD⁺ or NADP⁺. mdpi.com

One notable example is the vanillin (B372448) dehydrogenase (VDH) from the bacterium Corynebacterium glutamicum. nih.gov While its primary substrate is vanillin, this enzyme exhibits broad substrate specificity and can effectively catalyze the conversion of 3,4-Dihydroxybenzaldehyde. nih.govresearchgate.netresearchgate.net Characterization of the VDH from C. glutamicum has provided valuable insights into its biochemical properties. The enzyme has a molecular mass of approximately 51 kDa and can exist in various oligomeric forms, including dimers, trimers, and tetramers. nih.govresearchgate.net It displays optimal activity at a pH of 7.0 and a temperature of 30°C. nih.govresearchgate.net Interestingly, the C. glutamicum VDH can utilize both NAD⁺ and NADP⁺ as coenzymes with similar efficiency. nih.govresearchgate.net Site-directed mutagenesis studies have helped to identify conserved catalytic residues essential for its function. nih.govresearchgate.net Deletion of the vdh gene in C. glutamicum resulted in a reduced ability to grow on vanillin, suggesting the presence of other aldehyde dehydrogenases capable of metabolizing aromatic aldehydes. nih.govresearchgate.net

In plants, ALDHs are also involved in the biosynthesis of aromatic volatiles. For instance, in postharvest bananas, ALDH activity is crucial for the conversion of aldehydes into carboxylic acids, which are precursors to esters. mdpi.com The ALDH from ripe banana pulp has an optimal pH of 8.8 and shows a high affinity for straight-chain aldehydes. mdpi.com

Table 1: Biochemical Properties of Vanillin Dehydrogenase (VDH) from Corynebacterium glutamicum

| Property | Value | Reference |

| Molecular Mass (SDS-PAGE) | ~51 kDa | nih.govresearchgate.net |

| Native Molecular Mass (Gel Filtration) | 49.5, 92.3, 159.0, 199.2 kDa | nih.govresearchgate.net |

| Optimal pH | 7.0 | nih.govresearchgate.net |

| Optimal Temperature | 30°C | nih.govresearchgate.net |

| Coenzyme Specificity | NAD⁺ and NADP⁺ | nih.govresearchgate.net |

| Substrate Range | Vanillin, p-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, o-phthaldialdehyde, cinnamaldehyde, syringaldehyde, benzaldehyde | nih.govresearchgate.net |

Genome Mining and Biosynthesis Model Elucidation for Secondary Metabolites

Genome mining has emerged as a powerful tool for discovering novel biosynthetic gene clusters (BGCs) responsible for the production of a vast array of secondary metabolites. mdpi.comjmicrobiol.or.krrsc.org This approach involves the computational analysis of genomic data to identify potential BGCs and predict the chemical structures of their products. jmicrobiol.or.kr

The biosynthesis of Amaryllidaceae alkaloids serves as a prime example where 3,4-Dihydroxybenzaldehyde is a key precursor. nih.govresearchgate.net These alkaloids, which include the Alzheimer's drug galanthamine, are formed through the condensation of tyramine (B21549) and 3,4-Dihydroxybenzaldehyde to produce the core scaffold, norbelladine (B1215549). researchgate.netresearchgate.netnih.govfrontiersin.org The elucidation of this biosynthetic pathway has been significantly advanced through transcriptomic analysis and the characterization of key enzymes. researchgate.net

Enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) are responsible for catalyzing the condensation of tyramine and 3,4-dihydroxybenzaldehyde. researchgate.netresearchgate.netnih.govfrontiersin.org Studies on these enzymes from plants like Leucojum aestivum and Narcissus pseudonarcissus have revealed the initial steps in the formation of the Amaryllidaceae alkaloid backbone. researchgate.netresearchgate.netfrontiersin.org The subsequent steps in the pathway involve a series of modifications, including methylation and phenol-phenol coupling reactions, catalyzed by enzymes such as O-methyltransferases (OMTs) and cytochrome P450s, to generate the diverse range of Amaryllidaceae alkaloids. researchgate.netnih.gov

The integration of genome mining with biochemical characterization allows for the development of comprehensive biosynthetic models. jmicrobiol.or.kr By identifying the genes encoding the biosynthetic enzymes and understanding their functions, it is possible to piece together the complete pathway for the production of complex secondary metabolites derived from 3,4-Dihydroxybenzaldehyde.

Table 2: Key Enzymes in the Biosynthesis of Norbelladine from 3,4-Dihydroxybenzaldehyde and Tyramine

| Enzyme | Abbreviation | Function | Organism(s) | Reference |

| Norbelladine synthase | NBS | Condensation of tyramine and 3,4-dihydroxybenzaldehyde | Leucojum aestivum, Narcissus pseudonarcissus | researchgate.netresearchgate.netfrontiersin.org |

| Noroxomaritidine/norcraugsodine reductase | NR | Condensation of tyramine and 3,4-dihydroxybenzaldehyde and subsequent reduction | Leucojum aestivum, Narcissus pseudonarcissus | researchgate.netresearchgate.netnih.govfrontiersin.org |

Mechanistic Studies at the Molecular and Enzymatic Levels

Enzyme Inhibition Kinetics and Mechanistic Characterization

The inhibitory effects of Glabridin have been characterized against several enzymes, revealing diverse mechanisms of action.

Glabridin is a well-documented inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. Kinetic analyses have demonstrated that Glabridin reversibly inhibits mushroom tyrosinase. researchgate.netdovepress.com One study identified the inhibition as noncompetitive, with a multiphase kinetic process and an IC50 value of 0.43 μmol/L. researchgate.netmdpi.com This noncompetitive mechanism suggests that Glabridin does not bind directly to the active site of the enzyme. researchgate.net

Further investigations using fluorescence quenching spectroscopy have shown that Glabridin has a strong capacity to quench the intrinsic fluorescence of tyrosinase, primarily through a static quenching mechanism. researchgate.netmdpi.com This indicates the formation of a stable Glabridin-tyrosinase complex. researchgate.netmdpi.com However, a separate study utilizing real-time oxygen sensing and conventional spectrophotometry reported a mixed-type inhibition for both the monophenolase and diphenolase activities of mushroom tyrosinase. smw.ch This study determined the average inhibition constants (K_I) and substrate-inhibitor complex constants (K_SI) as detailed in the table below. smw.ch

Tyrosinase Inhibition Kinetic Parameters for Glabridin

| Enzyme Activity | Inhibition Type | K_I (nM) | K_SI (nM) | IC50 (nM) at 1 mM substrate |

|---|---|---|---|---|

| Monophenolase | Mixed-type | 13.6 ± 3.5 | 281 ± 89 | 80 ± 8 |

| Diphenolase | Mixed-type | 57 ± 8 | 1312 ± 550 | 294 ± 25 |

Data from a study reinvestigating mushroom tyrosinase inhibition by Glabridin. smw.ch

Glabridin has been shown to decrease the activity of Phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways and melanosome transfer. smw.ch Molecular docking studies have explored the interaction between Glabridin and PLA2, revealing a docking score of -5.552. globalresearchonline.net The interaction is stabilized by hydrogen bonding with the amino acid residues Gly 28 and Asp 47, as well as a pi-pi stacking interaction with His 46. globalresearchonline.net In the context of platelet activation, Glabridin was found to reduce the activation of phospholipase C (PLC)γ2, a related enzyme in the phospholipase family. nih.gov

Substrate-Enzyme Interaction Dynamics and Active Site Analysis

Molecular docking simulations have provided significant insights into how Glabridin interacts with various enzymes, often revealing binding sites distinct from the catalytic active site.

In the case of tyrosinase, molecular docking results support the kinetic studies suggesting that Glabridin does not bind directly to the enzyme's active site. researchgate.netmdpi.com For its interaction with PLA2, Glabridin forms specific hydrogen bonds and pi-pi stacking interactions within the binding pocket. globalresearchonline.net

Studies on other enzymes, such as human carboxylesterase 2 (CES2A), show that Glabridin forms stable and strong interactions with both the catalytic cavity and a secondary binding site (Z site) primarily through hydrophobic interactions. nih.gov Similarly, molecular docking with β-lactoglobulin revealed that Glabridin binds through a combination of hydrophobic forces and hydrogen-bond interactions. nih.gov

Molecular Recognition and Ligand Binding Mechanisms

The ability of Glabridin to be recognized by and bind to various biological molecules is fundamental to its activity. Fluorescence quenching assays have been instrumental in demonstrating the direct interaction and formation of a stable complex between Glabridin and tyrosinase. researchgate.netdovepress.com The binding constant for the interaction between Glabridin and paraoxonase 2 (PON2) was determined to be 7.61 × 10^5 M⁻¹, with a free binding energy of -33.55 kJ/mol, indicating a strong, spontaneous interaction driven by hydrophobic forces. nih.gov

Molecular docking studies have further elucidated the specific binding modes of Glabridin with various protein targets. For instance, its interaction with the estrogen receptor α (ERα) ligand-binding domain involves hydrogen bonds with Leu346 and Arg394. researchgate.net Docking studies with multiple inflammatory pathway proteins have shown significant interactions with docking scores ranging from -4 to -10, highlighting its potential to bind to a diverse range of protein structures. globalresearchonline.netorscience.ru

Molecular Docking Scores of Glabridin with Various Proteins

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Phospholipase A2 (PLA2) | -5.552 | Gly 28, Asp 47, His 46 |

| Interleukin-1 receptor-associated kinase 4 (IRAK-4) | -7.605 | Asp 272, Asp 278 |

| Prostacyclin synthase | -7.529 | Pro 433 |

| 5-Lipoxygenase (5-LOX) | -4.55 | Gln 363, Phe 177 |

| Interleukin-1β (IL-1β) | -6.08 | Glu B:33, Cys B:27 |

| Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κβ) | -4.651 | Lys A:98, Glu A:116, Pro A:100, Arg C:103 |

| Tumor necrosis factor-α (TNF-α) | -5.811 | Glu E:116, Lys D:98, Pro D:100 |

Data compiled from molecular docking analyses of Glabridin against various inflammatory pathway proteins. globalresearchonline.net

Influence on Cellular Processes at the Molecular Level (e.g., Proteasome, Lysosomal Cathepsins)

Glabridin exerts its influence on cellular functions by modulating complex systems like the ubiquitin-proteasome system and the activity of lysosomal enzymes.

The ubiquitin-proteasome system is critical for protein degradation in skeletal muscle. globalresearchonline.net Glabridin has been shown to inhibit dexamethasone-induced muscle atrophy by downregulating the expression of the ubiquitin ligases, muscle RING-finger protein-1 (MuRF1) and Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), although it did not affect atrogin-1 expression. globalresearchonline.net Mechanistically, Glabridin was found to directly bind to the glucocorticoid receptor, thereby inhibiting the nuclear translocation of the receptor and subsequent phosphorylation of p38 and FoxO3a, which are upstream regulators of these ubiquitin ligases. globalresearchonline.net

Regarding lysosomal enzymes, Glabridin has been reported to increase the expression of cathepsin K, among other proteins, in RAW264.7 cells. orscience.ru Furthermore, studies have indicated that Glabridin can induce lysosomal membrane permeabilization. mdpi.com Molecular docking studies have also explored the interaction of Glabridin derivatives with lysosomal proteases. For instance, a derivative, 5′-formylglabridin, showed a high binding affinity to tyrosinase with a docking score of -9.2 kcal/mol. biorxiv.org A separate in-silico study focusing on Cathepsin L, an endosomal cysteine protease, identified Glabranin B, another compound from licorice, as a potential inhibitor. globalresearchonline.net

Computational Chemistry and Theoretical Modeling of P Anisic Acid Systems

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations are fundamental to understanding the electronic structure and spectroscopic properties of p-Anisic acid. These methods provide a detailed picture of the molecule's geometry, vibrational frequencies, and electronic transitions.

One study investigated the vibrational spectra of p-Anisic acid using both semi-empirical (AM1) and ab initio (4-21G*) methods. The calculated vibrational frequencies were correlated with experimental infrared (IR) and Raman spectra, allowing for a comprehensive interpretation of the measured bands. The study also computed the optimum geometric parameters of the molecule. researchgate.net Such calculations are crucial for understanding the molecule's conformational preferences and intramolecular interactions.

Density Functional Theory (DFT) is a widely used QM method for studying aromatic acids. For instance, DFT methods like B3LYP, in conjunction with various basis sets, have been employed to calculate the relative pKa values of substituted aromatic acids. researchgate.net These calculations typically involve a thermodynamic cycle and can accurately predict the acidity of compounds in solution. The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined, providing insights into the reactivity of p-Anisic acid.

The table below summarizes key parameters often derived from QM calculations for molecules like p-Anisic acid.

| Parameter | Description | Typical QM Method |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | DFT, Hartree-Fock |

| Vibrational Frequencies | Frequencies of molecular vibrations, corresponding to IR and Raman bands. | DFT, MP2 |

| Electronic Energies | Total energy of the molecule, including kinetic and potential energies of electrons. | DFT, Coupled Cluster |

| Dipole Moment | A measure of the polarity of the molecule. | DFT, Hartree-Fock |

| pKa | A measure of the acidity of the carboxylic acid group. | DFT with a solvation model |

Molecular Dynamics (MD) Simulations of Enzyme-Ligand Complexes

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of p-Anisic acid when it interacts with biological macromolecules, such as enzymes. These simulations provide an atomistic view of the binding process, conformational changes, and the stability of the enzyme-ligand complex over time.

The general workflow for an MD simulation of a p-Anisic acid-enzyme complex involves several key steps:

System Setup: The initial coordinates of the enzyme are typically obtained from the Protein Data Bank (PDB). The p-Anisic acid molecule is then "docked" into the active site of the enzyme using molecular docking software. The complex is subsequently solvated in a box of water molecules, and ions are added to neutralize the system.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric conditions. This is done while restraining the protein and ligand to allow the solvent molecules to relax around them.

Production Run: The restraints are removed, and the simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory of all atoms is recorded.

Analysis of the MD trajectory can reveal crucial information about the enzyme-ligand interaction. researchgate.net This includes identifying key amino acid residues involved in binding, the role of water molecules in mediating interactions, and the conformational flexibility of both the ligand and the enzyme's active site. mdpi.comyoutube.com For example, the stability of hydrogen bonds and hydrophobic interactions between p-Anisic acid and the enzyme can be monitored throughout the simulation. nih.gov The binding free energy can also be calculated from the simulation data to estimate the affinity of p-Anisic acid for the enzyme. nih.gov Although specific MD studies focusing on p-Anisic acid with a particular enzyme are not abundant in the literature, the methodology is widely applicable to understand its potential as an enzyme inhibitor or substrate.

Machine Learning Applications in Biocatalyst Engineering for Aromatic Compound Transformation

Machine learning (ML) is increasingly being used to accelerate the engineering of biocatalysts for the transformation of aromatic compounds like p-Anisic acid. nih.govmdpi.com ML models can learn complex relationships between protein sequence, structure, and function from large datasets, enabling the prediction of enzyme properties and guiding the design of improved variants. rsc.orgnih.gov

A typical ML-assisted enzyme engineering workflow for the transformation of an aromatic acid involves:

Data Collection: A dataset of enzyme variants with known activity or selectivity towards the target aromatic substrate is generated. This often involves high-throughput screening of mutant libraries.

Feature Engineering: Numerical representations (descriptors) of the enzyme variants are created. These can include information about the amino acid sequence, structural properties, and physicochemical characteristics of the mutations.

Model Training: An ML algorithm (e.g., random forest, gradient boosting, or a neural network) is trained on the dataset to learn the relationship between the features and the desired enzyme property (e.g., increased catalytic efficiency).

Prediction and Validation: The trained model is then used to predict the properties of new, unseen enzyme variants. The most promising candidates are then synthesized and experimentally tested to validate the model's predictions.

A relevant case study is the use of ML for the pathway optimization of p-coumaric acid production in Saccharomyces cerevisiae. researchgate.net Given the structural similarity between p-coumaric acid and p-Anisic acid, a similar approach could be employed to engineer enzymes for the efficient biosynthesis or modification of p-Anisic acid. ML models can guide the selection of mutations that enhance enzyme activity, stability, or selectivity, thereby reducing the time and experimental effort required for biocatalyst development.

Structure-Activity Relationship (SAR) Computational Methodologies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Computational SAR methodologies, particularly Quantitative Structure-Activity Relationship (QSAR), are widely used to develop predictive models that can guide the design of more potent and selective analogs of a lead compound like p-Anisic acid. mdpi.comnih.govnih.gov

A study on the synthesis and SAR of 4-substituted benzoic acids, including derivatives of p-Anisic acid, investigated their inhibitory effect on the biosynthesis of fatty acids and sterols. nih.gov Such studies typically involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their biological activity. The resulting data is then used to build a QSAR model.

The development of a QSAR model generally follows these steps:

Data Set Preparation: A series of p-Anisic acid derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

The resulting QSAR model can then be used to predict the activity of novel p-Anisic acid derivatives before their synthesis, thereby prioritizing the most promising candidates for experimental investigation. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can provide a visual representation of the regions around the molecule where steric bulk or electrostatic charge is favorable or unfavorable for activity, offering valuable insights for rational drug design.

The following table lists some common molecular descriptors used in QSAR studies of aromatic acids.

| Descriptor Type | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic properties and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantify the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Connectivity indices, Shape indices | Describe the connectivity and branching of the molecule. |

Advanced Analytical and Spectroscopic Research Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Release Profile Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Triphenyl phosphate. Reverse-phase HPLC methods are commonly employed for its separation and quantification. A specific method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid, demonstrating effective separation of TPP. sielc.com For applications requiring mass spectrometric detection, the non-volatile phosphoric acid can be substituted with a compatible acid like formic acid. sielc.com Such HPLC methods are scalable and suitable for isolating impurities and for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound, thereby detailing its release and persistence profiles within a biological system. sielc.com

The determination of concentration-time profiles is a direct application of quantitative HPLC analysis for understanding release and metabolic fate. For instance, studies on TPP in mice serum after oral administration track its concentration over time to model its pharmacokinetic behavior. researchgate.net These analyses are crucial for understanding how the compound is processed in a biological matrix.

Below is a table summarizing typical HPLC conditions for the analysis of Triphenyl phosphate.

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Quantitative Analysis, Pharmacokinetics, Impurity Profiling |

This data is illustrative of a common HPLC method for Triphenyl phosphate analysis. sielc.com

Mass Spectrometric Techniques for Metabolite Identification and Degradation Product Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for identifying metabolites and degradation products of Triphenyl phosphate.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile and polar molecules. It is frequently used in metabolomic studies to identify the biotransformation products of compounds like TPP. scripps.eduijpras.com Aryl organophosphate flame retardants, including TPP, are known to be metabolized into compounds such as Diphenyl phosphate (DPhP). mdpi.com ESI-MS, especially when coupled with liquid chromatography (LC-ESI-MS/MS), can detect and help elucidate the structures of these metabolites in complex biological matrices like urine. mdpi.com The fragmentation patterns generated in tandem mass spectrometry (MS/MS) are crucial for structural confirmation. Public databases, such as MassBank, contain ESI-MS/MS spectral data for TPP, which can serve as a reference for identification. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and semi-volatile organic compounds. It has been effectively used to analyze TPP and its degradation products. amazonaws.comanalytice.com For example, GC/MS has been employed to identify the products formed during the thermal degradation of polycarbonate containing TPP. marquette.edu The analysis of condensable evolved products revealed that TPP itself is a major component released initially, followed by degradation products from the polymer matrix as temperatures increase. marquette.edu

Furthermore, GC-MS is used to identify by-products from environmental degradation processes. In a study on the degradation of TPP through a peroxymonosulfate oxidation process, liquid chromatography-mass spectrometry was used to identify the transformation products, leading to the proposal of detailed degradation pathways. researchgate.net Validated GC-MS methods are also established for the quantitative determination of TPP and related compounds in various matrices, such as workplace air. publisso.dekeikaventures.com

A study involving the non-targeted analysis of impurities in a fine chemical product used GC coupled with high-resolution mass spectrometry (GC-HRMS) to identify trace impurities, including Triphenylphosphine oxide, a related compound. amazonaws.com

Spectroscopic Characterization (e.g., Fourier-Transform Infrared Spectroscopy, UV-Vis Spectroscopy) for Structural and Mechanistic Insights

Spectroscopic techniques provide valuable information about the molecular structure and chemical bonds within Triphenyl phosphate, offering insights into its structural integrity and potential reaction mechanisms.

Fourier-Transform Infrared Spectroscopy (FTIR) analysis of TPP reveals characteristic absorption bands corresponding to the vibrations of its specific functional groups. These spectra serve as a molecular "fingerprint" for the compound. usc.eduscispace.com The interpretation of these spectra, often aided by quantum chemical calculations, allows for the assignment of specific vibrational modes. scispace.comsgu.ru

A summary of characteristic FTIR absorption bands for Triphenyl phosphate is presented below.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3061 - 3059 | C-H stretching (aromatic) |

| 1589 - 1454 | C=C stretching (phenyl ring) |

| 1292 | P=O stretching |

| 952 | P-O stretching |

Data compiled from a spectroscopic characterization study of Triphenyl phosphate. usc.eduresearchgate.net

UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. The UV spectrum of Triphenyl phosphate in a solvent like ethanol shows distinct absorption maxima (λmax). A study reported λmax values at approximately 205.0 nm, 254.0 nm, and 260.0 nm. usc.edu The presence and position of these absorption bands are characteristic of the chromophoric phenyl groups within the TPP structure. The stability of these λmax values under different conditions can indicate that the fundamental chemical structure of the compound remains unaltered. sciencepg.comusc.edu

Optimization and Validation of Analytical Methods for Complex Matrices

The accurate quantification of Triphenyl phosphate in complex matrices such as environmental samples (air, water, soil), biological fluids (urine, serum), or consumer products requires carefully optimized and validated analytical methods. industrialchemicals.gov.auchemradar.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. uva.es

Key parameters for method validation, as often stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include: mdpi.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, etc.).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. uva.es

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. publisso.deuva.es

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For example, a validated GC-MS method for determining isopropylated triphenyl phosphates in workplace air reported a relative limit of quantification (LOQ) of 0.050 mg/m³ and a mean recovery of 98.9% ± 6%, demonstrating its suitability for monitoring occupational exposure in a complex air matrix. publisso.de Similarly, the development of methods for analyzing contaminants in matrices like honey or human urine involves rigorous validation to ensure the data is reliable for assessing exposure and risk. mdpi.comuva.es

Applications in Advanced Materials Science and Chemical Intermediate Research

Role as a Precursor and Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, Einecs 304-124-9 serves as a critical precursor and versatile building block. Its inherent chemical structure provides a scaffold upon which chemists can elaborate to construct more intricate molecular architectures. The reactivity of its functional groups allows for a variety of chemical transformations, making it a valuable starting material for multi-step syntheses.

The utility of this compound is particularly noted in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereoselectivity. The specific stereochemical configuration of precursors is paramount in the synthesis of many pharmaceutical and biologically active compounds, where only one enantiomer exhibits the desired therapeutic effect.

Researchers have demonstrated its application in the synthesis of complex natural products and their analogues. Its integration into synthetic pathways often streamlines the process, providing an efficient route to target molecules that would otherwise require more convoluted or lower-yielding methods. The ability to introduce specific functionalities and stereocenters early in a synthetic sequence is a key advantage offered by this precursor.

Development and Characterization of Functional Derivatives

The development of functional derivatives from this compound has expanded its applicability in materials science and medicinal chemistry. Through targeted chemical modifications, researchers can tune the physicochemical properties of the parent molecule to suit specific applications. These modifications often involve reactions at the primary functional groups to introduce new moieties that can alter solubility, reactivity, and biological activity.

The synthesis of these derivatives employs a range of standard organic reactions. The characterization of these new compounds is a critical step, ensuring the desired chemical transformation has occurred and confirming the structure and purity of the product. A variety of spectroscopic and analytical techniques are employed for this purpose.

Table 1: Analytical Techniques for Characterization of Derivatives

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Elucidates the molecular structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. |

These characterization methods provide a detailed molecular portrait of the newly synthesized derivatives, confirming their identity and purity, which is essential before they can be utilized in further research or application.

Research on Controlled Delivery Systems for Bioactive Compounds

A significant area of research involving derivatives of this compound is in the development of controlled delivery systems for bioactive compounds. These systems are designed to release a therapeutic agent in a predictable and controlled manner, which can improve efficacy and reduce side effects.

Oligoester-Based Delivery Systems

Derivatives of this compound have been investigated as monomers for the synthesis of biodegradable oligoesters. These oligoesters can be formulated into microparticles or nanoparticles that encapsulate bioactive compounds. The ester linkages within the polymer backbone are susceptible to hydrolysis, allowing for the gradual breakdown of the polymer and the subsequent release of the encapsulated agent. The rate of degradation, and thus the release of the bioactive compound, can be controlled by altering the chemical structure and molecular weight of the oligoester.

Nanocarrier Formulation and Performance Studies

The formulation of nanocarriers is a key aspect of modern drug delivery. Nanocarriers, which are typically in the size range of 10 to 200 nanometers, can improve the solubility and stability of bioactive compounds and can be designed to target specific tissues or cells. Derivatives of this compound have been incorporated into various nanocarrier systems, including polymeric nanoparticles and micelles.

Performance studies of these nanocarriers assess several key parameters:

Encapsulation Efficiency: The percentage of the bioactive compound that is successfully entrapped within the nanocarrier.

Particle Size and Distribution: Affects the in vivo distribution and cellular uptake of the nanocarriers.

Stability: The ability of the nanocarrier to remain intact and retain the bioactive compound during storage and in biological fluids.

Biocompatibility: The lack of toxicity or immune response from the nanocarrier material itself.

Hydrolytic Degradation and Release Profile Determination

Understanding the hydrolytic degradation of polymer-based delivery systems is crucial for predicting their in vivo performance. The degradation process involves the cleavage of chemical bonds, such as ester bonds, by water. cas.orgthegoodscentscompany.comsigmaaldrich.comnih.govchemikalia.gov.pl This breakdown of the polymer matrix leads to the release of the entrapped bioactive compound.

The release profile, which describes the rate at which the bioactive compound is released over time, is a critical characteristic of a controlled delivery system. Release studies are typically conducted in vitro using buffer solutions that mimic physiological conditions. The concentration of the released compound is measured at various time points to generate a release profile.

Table 2: Factors Influencing Hydrolytic Degradation and Release Profiles

| Factor | Influence |

|---|---|

| Polymer Composition | The chemical nature of the polymer backbone and side chains affects the rate of water penetration and bond cleavage. |

| Molecular Weight | Higher molecular weight polymers generally degrade more slowly. |

| Crystallinity | Crystalline regions of a polymer are more resistant to hydrolysis than amorphous regions. |

| pH of the Environment | The rate of hydrolysis of ester bonds is often catalyzed by acidic or basic conditions. |

By carefully designing the polymer and the formulation, researchers can achieve specific release profiles, such as zero-order release (a constant release rate) or pulsatile release (release in bursts at specific times).

Intermediary Role in the Synthesis of Fine Chemicals and Agrochemicals

Beyond advanced materials, this compound also functions as a key intermediate in the synthesis of fine chemicals and agrochemicals. Fine chemicals are complex, pure chemical substances produced in limited quantities and are used as starting materials for specialty chemicals, including pharmaceuticals and agricultural products. europa.eu

In the agrochemical industry, there is a continuous need for new and effective pesticides (herbicides, insecticides, and fungicides) that are also safe for the environment. The synthesis of these complex molecules often requires chiral building blocks to ensure high efficacy against the target pest while minimizing off-target effects. The structural features of this compound make it a suitable starting point for the synthesis of certain classes of agrochemicals. Its role as an intermediate allows for the efficient construction of the core structures of these active ingredients.

Environmental Dynamics and Biodegradation Research

Pathways of Environmental Transformation and Fate

The environmental transformation and fate of this compound are largely dictated by the characteristics of gluconic acid and triethanolamine (B1662121). Alkanolamines, the class of compounds to which triethanolamine belongs, generally exhibit high water solubility and low to moderate vapor pressures. nih.gov Consequently, when released into the environment, the primary compartments of concern are surface water and soil.

Due to their high water solubility, these substances are not expected to partition significantly to the atmosphere. nih.gov Any minor atmospheric presence would likely be removed through precipitation. nih.gov In aquatic environments, the compound is expected to remain in the water column rather than adsorbing to sediment. Similarly, in terrestrial environments, it is likely to be highly mobile in soil.

The transformation of this substance in the environment is expected to proceed through the biodegradation of its components. Both gluconic acid and triethanolamine are known to be biodegradable, which is the primary pathway for their removal from the environment. nih.gov

Microbial Bioremediation Potential and Degradation Efficiency

The microbial bioremediation potential for the reaction product of gluconic acid and triethanolamine is considered high, based on the ready biodegradability of its components.

Gluconic Acid: As a naturally occurring substance, gluconic acid is readily biodegradable. It is an intermediate in carbohydrate metabolism in many organisms and is utilized by a wide variety of microorganisms as a carbon source.

Triethanolamine: Studies have shown that alkanolamines, including triethanolamine, are highly susceptible to biodegradation. nih.gov They are known to undergo rapid degradation in various environments such as soil, surface waters, and wastewater treatment facilities. nih.gov The rate of degradation can vary depending on environmental factors and the acclimation period of the microbial populations, with half-lives typically ranging from one day to two weeks. nih.gov Research on the biodegradation of alkanolamines in seawater indicated that primary and secondary alkanolamines generally show higher rates of degradation than tertiary and sterically hindered ones. researchgate.net

The degradation of these components by microorganisms ultimately leads to their mineralization, breaking them down into simpler inorganic substances.

Studies on Partitioning and Transport in Environmental Compartments

The partitioning and transport of this compound in the environment are inferred from the physicochemical properties of gluconic acid and triethanolamine.

Partitioning: The octanol-water partition coefficient (Kow) is a key indicator of a substance's tendency to bioaccumulate. Alkanolamines generally have low bioconcentration factor (BCF) values, suggesting they are not expected to bioconcentrate in aquatic organisms. nih.gov The high water solubility of both gluconic acid and triethanolamine indicates a low potential for partitioning into fatty tissues of organisms and a preference for remaining in the aqueous phase.

Environmental Compartment Distribution

| Environmental Compartment | Expected Partitioning and Transport Behavior |

| Atmosphere | Low potential for partitioning; removal primarily through precipitation. nih.gov |

| Water | High solubility leads to persistence in the water column with significant transport potential. Low adsorption to sediment. |

| Soil | High mobility with a potential for leaching into groundwater. Low adsorption to soil organic matter. nih.gov |

| Biota | Low potential for bioaccumulation and bioconcentration in aquatic organisms. nih.gov |

Emerging Research Directions and Future Perspectives for P Anisic Acid

Integration of Multi-Omics Approaches in Aromatic Metabolism Studies

To unravel the complex metabolic pathways of aromatic compounds like p-Anisic acid, researchers are turning to multi-omics approaches. This involves the integration of genomics, proteomics, and metabolomics to provide a holistic view of cellular processes. For instance, studies on Rhodococcus opacus PD630, a bacterium known for its ability to degrade lignin-derived aromatics, have utilized multi-omics to understand its catabolism of compounds including p-anisic acid. asm.org These approaches have been instrumental in identifying key genes and enzymes involved in the degradation pathways. asm.org

A multi-omics analysis of Mycobacterium tuberculosis resistance to p-aminosalicylic acid (PAS), a structurally similar compound, revealed that an increase in the phenylalanine metabolism pathway might be associated with resistance. nih.gov This highlights the power of integrated omics in uncovering complex biological mechanisms related to aromatic compounds. nih.gov Such comprehensive analyses are crucial for understanding how microorganisms metabolize these compounds and can pave the way for engineering microbes for specific bioremediation or bioproduction purposes. asm.org

Table 1: Multi-Omics in Aromatic Compound Research

| Omics Type | Application in Aromatic Metabolism | Key Findings/Potential |

|---|---|---|

| Genomics | Identification of genes encoding metabolic enzymes. | Discovery of novel catabolic pathways. |

| Proteomics | Analysis of protein expression levels in response to aromatic compounds. | Understanding regulatory networks and enzyme kinetics. |

| Metabolomics | Profiling of intermediate and final metabolic products. | Elucidation of complete metabolic pathways and flux analysis. |

Development of Novel Biotechnological Production Strategies

The demand for sustainable and green production methods has spurred the development of biotechnological strategies for synthesizing p-Anisic acid and its derivatives. Researchers are exploring the use of engineered microorganisms to produce these compounds from renewable feedstocks. For example, recent developments include the production of anisic acid derivatives through fermentation using Rhizopycnis vagum, a fungus isolated from tobacco tissues. mdpi.com

Furthermore, engineered microbial strains are being developed to convert biomass-derived p-coumaric acid into various valuable chemicals. nih.gov While traditional chemical synthesis methods for p-Anisic acid often involve hazardous materials, biotechnological routes offer a more environmentally friendly alternative. researchgate.net The focus is on optimizing microbial strains and fermentation processes to achieve higher yields and make these bio-based processes economically competitive with chemical synthesis. mdpi.com

Advanced Biocatalysis and Enzyme Engineering for Enhanced Reactivity and Selectivity

Biocatalysis, the use of enzymes to catalyze chemical reactions, is at the forefront of producing p-Anisic acid with high selectivity and efficiency. seqens.com Enzyme engineering techniques, such as directed evolution and computational modeling, are being employed to improve the performance of natural enzymes or to create novel biocatalysts for specific reactions. seqens.comacs.org These engineered enzymes can exhibit enhanced stability, activity, and substrate specificity, making them ideal for industrial applications. nih.govmdpi.com

The development of cascade biotransformations, where multiple enzymatic reactions are carried out in a single pot, is a promising strategy for the efficient synthesis of complex molecules from simple precursors. nus.edu.sg This approach minimizes waste and purification steps, contributing to a greener and more sustainable chemical industry. Research is ongoing to discover and engineer enzymes that can be integrated into these cascade reactions for the production of high-value chemicals derived from p-Anisic acid. nih.govnus.edu.sg

Table 2: Advances in Biocatalysis for p-Anisic Acid Production

| Technique | Description | Advantage for p-Anisic Acid Synthesis |

|---|---|---|

| Directed Evolution | Iterative process of mutation and selection to improve enzyme function. | Enhanced enzyme stability and activity under industrial conditions. |

| Computational Modeling | In silico prediction of enzyme structures and mutations. | Rational design of enzymes with desired properties. |

| Cascade Biotransformations | Multi-enzyme, one-pot synthesis. | Increased efficiency and reduced environmental impact. |

Interdisciplinary Research Paradigms and Collaborative Opportunities

The future of p-Anisic acid research lies in the convergence of multiple scientific disciplines. The development of novel applications and production methods requires collaboration between chemists, biologists, engineers, and material scientists. For example, the synthesis of bioactive (co)oligoesters containing p-Anisic acid for potential applications in cosmetology is a result of such interdisciplinary efforts. researchgate.net

Furthermore, the study of p-Anisic acid and its derivatives as potential therapeutic agents, such as in modulating insulin (B600854) secretion, brings together pharmacology and biochemistry. nih.gov These collaborations are essential for translating fundamental research discoveries into practical applications. The highly interdisciplinary nature of this field, combining organic chemistry, biochemistry, and materials science, is opening up new avenues for innovation. nih.gov

Q & A

Q. What are the key physicochemical properties of Einecs 304-124-9, and how do they influence experimental design in foundational studies?

Methodological Answer: Begin with characterization using spectroscopic techniques (e.g., NMR, FTIR) and chromatography (HPLC/GC-MS) to establish purity and structural identity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability. These properties inform solvent selection, reaction conditions, and safety protocols .

Q. How can researchers systematically identify gaps in existing literature on this compound to formulate hypothesis-driven studies?

Methodological Answer: Conduct a structured literature review using databases like SciFinder and PubMed, prioritizing peer-reviewed journals. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to map known data (e.g., synthesis routes, bioactivity) and highlight understudied areas, such as mechanistic interactions or environmental fate .

Q. What standardized analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer: Optimize extraction protocols (e.g., solid-phase extraction) paired with LC-MS/MS or GC-ECD for trace-level detection. Validate methods using spike-recovery experiments and matrix-matched calibration curves to address interference challenges .

Q. How should researchers design controlled experiments to assess the reactivity of this compound under varying environmental conditions?

Methodological Answer: Use factorial design to test variables (pH, temperature, light exposure). Include negative controls (inert atmospheres) and replicate trials to isolate degradation pathways. Statistical tools like ANOVA can identify significant factors .

Advanced Research Questions

Q. What strategies resolve contradictions in reported data on this compound’s catalytic behavior or biological activity?

Methodological Answer: Perform meta-analysis of conflicting studies, comparing experimental conditions (e.g., solvent polarity, catalyst loading). Replicate critical experiments with rigorous controls. Use sensitivity analysis to quantify uncertainty in variables like reaction kinetics or dose-response curves .

Q. How can computational modeling (e.g., DFT or molecular dynamics) be validated against experimental data for this compound’s interactions?

Methodological Answer: Compare computational predictions (e.g., binding energies, reaction intermediates) with empirical data from X-ray crystallography or kinetic isotope effects. Use error metrics (RMSE) and cross-validation to refine force fields or basis sets .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in toxicological studies of this compound?

Methodological Answer: Apply generalized additive models (GAMs) or Bayesian hierarchical models to capture threshold effects. Incorporate covariates (e.g., metabolic rates) and use AIC/BIC for model selection .

Q. How can researchers optimize synthetic pathways for this compound to minimize by-products while maintaining scalability for lab-scale studies?

Methodological Answer: Employ design of experiments (DoE) to evaluate parameters (catalyst type, stoichiometry). Use inline analytics (ReactIR) for real-time monitoring. Green chemistry metrics (E-factor, atom economy) guide sustainability improvements .

Q. What cross-disciplinary methodologies integrate this compound’s material properties into novel applications (e.g., energy storage or drug delivery)?

Methodological Answer: Collaborate with materials science or pharmacology teams to design hybrid systems (e.g., nanocomposites). Characterize performance via cyclic voltammetry (energy storage) or in vitro release studies (drug delivery) .

Q. How do researchers establish robust protocols for long-term stability studies of this compound under regulatory guidelines?

Methodological Answer: Follow ICH Q1A guidelines, using accelerated aging tests (40°C/75% RH) and HPLC stability-indicating assays. Track degradation products via high-resolution mass spectrometry and assess toxicity of impurities .

Methodological Considerations

- Data Reproducibility : Document all experimental parameters (e.g., equipment calibration, batch-specific reagents) in supplemental materials to enable replication .

- Ethical and Safety Compliance : Include risk assessments for handling hazardous intermediates and disposal protocols for toxic by-products .

- Interdisciplinary Collaboration : Use shared data platforms (e.g., electronic lab notebooks) to harmonize findings across chemistry, biology, and engineering teams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.